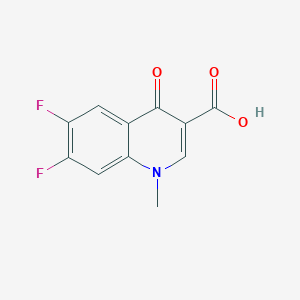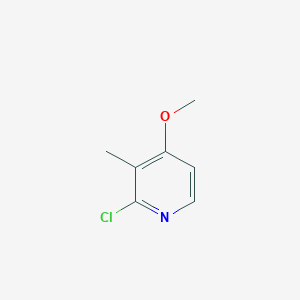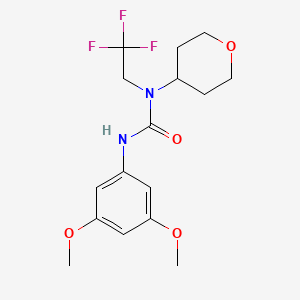
6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with significant applications in scientific research and industry. This compound is known for its unique chemical properties and versatility in various chemical reactions.
Mecanismo De Acción
Target of Action
The primary target of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (FMQC) are aliphatic primary amino compounds . These compounds play a crucial role in various biological processes, including protein synthesis and neurotransmission.
Mode of Action
FMQC interacts with its targets through a chemical reaction . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives . This interaction results in a significant enhancement of the fluorescence intensity of the derivative compared to FMQC itself .
Biochemical Pathways
The biochemical pathway primarily affected by FMQC involves the conversion of non-fluorescent aliphatic primary amino compounds into highly fluorescent derivatives . This transformation can significantly enhance the detection sensitivity of these amino compounds in various research fields, including biochemistry, clinical chemistry, and environmental chemistry .
Result of Action
The result of FMQC’s action is the formation of strong fluorescent derivatives from aliphatic primary amino compounds . These derivatives exhibit 12–159 times higher fluorescence quantum efficiencies than FMQC in aqueous and polar organic media . This enables the simple and highly sensitive determination of amino compounds without the need to remove any excess unreacted FMQC .
Action Environment
The action of FMQC is influenced by the chemical environment. Its reactivity and the fluorescence properties of its derivatives can be affected by the solvent used (aqueous or polar organic media) and the presence of other chemical species . The high photo-and thermo-stabilities of the FMQC derivatives suggest that they may be stable under a variety of environmental conditions .
Análisis Bioquímico
Biochemical Properties
The compound 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid interacts with aliphatic primary amino compounds in biochemical reactions . The nature of these interactions involves the formation of strong fluorescent derivatives .
Cellular Effects
Its role as a fluorescence enhancement-type derivatizing reagent suggests that it may influence cell function by interacting with amino compounds within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with aliphatic primary amino compounds to form fluorescent derivatives . This reaction likely involves binding interactions with these amino compounds, leading to changes in their fluorescence properties .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates high photo-and thermo-stabilities . This suggests that the compound is stable over time and does not degrade significantly under typical laboratory conditions .
Metabolic Pathways
Given its reactivity with amino compounds, it may interact with enzymes or cofactors involved in amino acid metabolism .
Transport and Distribution
Its interactions with amino compounds suggest that it may be transported to sites where these compounds are present .
Subcellular Localization
Given its reactivity with amino compounds, it may localize to sites within the cell where these compounds are present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroquinoline and appropriate carboxylic acid derivatives.
Reaction Conditions: The reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, acetonitrile, or dimethylformamide.
Cyclization: The key step involves cyclization to form the quinoline core, often achieved through intramolecular Friedel-Crafts acylation or similar reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with appropriate nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, alkyl halides, and aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and alkanes.
Substitution Products: Alkylated quinolines and various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a derivatizing agent in fluorescence spectroscopy, enhancing the detection of amino compounds. Biology: Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, particularly in the development of antibacterial and antiviral agents. Industry: Its unique properties make it valuable in the synthesis of advanced materials and chemical intermediates.
Comparación Con Compuestos Similares
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid: A metabolite of Moxifloxacin, used in antibacterial agents.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness: 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its enhanced fluorescence properties and its ability to form stable derivatives with amino compounds.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its continued study and development may lead to new discoveries and innovations in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-6(11(16)17)10(15)5-2-7(12)8(13)3-9(5)14/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJRWNMTTJCQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)
![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2887649.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2887655.png)



![1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B2887663.png)

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)


![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)
